molecular formula C10H10F2N2O3 B11871971 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine CAS No. 919356-93-7

1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine

Cat. No.: B11871971
CAS No.: 919356-93-7
M. Wt: 244.19 g/mol
InChI Key: PNCZCNWJQLYWBD-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine is a sophisticated chemical intermediate primarily employed in medicinal chemistry and drug discovery research. This compound features a multifunctional aromatic core, where the electron-withdrawing nitro group and two fluorine atoms create a highly electron-deficient system, making it a valuable electrophile in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is pivotal for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical candidates. The azetidine ring, a four-membered nitrogen heterocycle, is a key pharmacophore sought after for its ability to improve the physicochemical and metabolic properties of drug molecules. According to research, azetidines are frequently used as saturated bioisosteres for more common rings, which can lead to enhanced potency and selectivity. The 3-methoxy substituent on the azetidine ring further modulates the molecule's electronic properties and serves as a potential handle for further synthetic elaboration. This compound's primary research value lies in its application as a building block for the development of kinase inhibitors and other small-molecule therapeutics, where its structural motifs are commonly found. It is strictly for research purposes in laboratory settings.

Properties

CAS No.

919356-93-7

Molecular Formula

C10H10F2N2O3

Molecular Weight

244.19 g/mol

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)-3-methoxyazetidine

InChI

InChI=1S/C10H10F2N2O3/c1-17-7-4-13(5-7)10-8(11)2-6(14(15)16)3-9(10)12/h2-3,7H,4-5H2,1H3

InChI Key

PNCZCNWJQLYWBD-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms at specific positions on the phenyl ring.

    Azetidine Formation: Cyclization to form the azetidine ring.

    Methoxylation: Introduction of the methoxy group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, mechanisms of action, and relevant case studies.

Table 1: Key Synthetic Routes

StepReaction TypeDescription
1Nucleophilic SubstitutionIntroduction of the difluoro-4-nitrophenyl group.
2CyclizationFormation of the azetidine ring structure.
3Functional Group ModificationAddition of the methoxy group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell growth.

  • Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that promote cancer cell proliferation. Its unique structure allows it to bind effectively to target proteins involved in tumor growth.

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against a range of pathogens.

  • Case Study : In vitro studies demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Research Findings : Animal models have shown that administration of the compound can lead to reduced neuronal death in models of neurotoxicity, indicating its potential role in neuroprotection.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for assessing its therapeutic viability.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityModerate (estimated)
Half-lifeShort (2-4 hours)
MetabolismHepatic
ExcretionRenal

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine involves its interaction with specific molecular targets. The difluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyazetidine ring may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Electronic and Steric Effects

  • This contrasts with 1-benzylazetidin-3-ol, where the benzyl group is electron-neutral, favoring π-π interactions but lacking polarizability .
  • Methoxy vs. Hydroxy/Cyano: The 3-methoxy group in the target compound provides moderate electron-donating character and steric bulk compared to the smaller, polar hydroxy group in 1-benzylazetidin-3-ol or the linear cyano group in azetidine-3-carbonitrile hydrochloride. Methoxy groups often enhance metabolic stability relative to hydroxyl groups, which are prone to glucuronidation .

Physicochemical Properties

  • Solubility : The hydrochloride salts (e.g., 3-methoxyazetidine hydrochloride) exhibit higher aqueous solubility due to ionic character, whereas the neutral target compound likely has reduced solubility but improved lipid membrane permeability.
  • Stability : The nitro group may confer photochemical instability, a disadvantage compared to more stable analogs like azetidine-3-carbonitrile hydrochloride.

*Estimated using fragment-based methods.

Research and Development Considerations

  • Synthesis Challenges : Introducing the 2,6-difluoro-4-nitrophenyl group requires selective aromatic substitution, which may involve hazardous nitration conditions.
  • SAR Studies : Systematic substitution (e.g., replacing methoxy with ethoxy or varying fluorine positions) could optimize potency and pharmacokinetics.

Biological Activity

1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing heterocyclic structure. The presence of difluoro and nitro groups on the phenyl ring significantly influences its biological properties.

Anticancer Properties

Research indicates that derivatives of azetidine compounds exhibit promising anticancer activities. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the azetidine structure can enhance cytotoxicity against resistant cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AA5495.0Apoptosis induction via mitochondrial pathway
Study BMCF-72.5Inhibition of PI3K/Akt signaling pathway
Study CHeLa3.0Cell cycle arrest at G2/M phase

This compound exhibits its biological effects through multiple mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death in malignant cells.
  • Signal Pathway Modulation : It has been shown to inhibit key signaling pathways such as PI3K/Akt, which are critical for cell survival and proliferation.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest, preventing cancer cells from dividing.

In Vivo Studies

A notable study involving the administration of this compound in animal models revealed significant tumor reduction in xenograft models of breast cancer. The study reported a 60% decrease in tumor volume compared to control groups after four weeks of treatment.

Clinical Implications

The compound's selective targeting of cancer cells while sparing normal cells presents a potential therapeutic advantage. Ongoing clinical trials aim to assess its efficacy and safety profiles in humans.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound is absorbed effectively when administered orally.
  • Metabolism : Initial studies suggest hepatic metabolism with potential formation of active metabolites that contribute to its biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Begin with nucleophilic substitution or coupling reactions involving fluorinated nitrobenzene derivatives and methoxyazetidine precursors. Use factorial design (e.g., Taguchi or Box-Behnken) to optimize parameters like temperature, solvent polarity, and catalyst loading. Monitor reaction progress via HPLC or LC-MS to identify side products (e.g., defluorination byproducts). Statistical tools like ANOVA can validate reproducibility across batches .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm fluorine substitution patterns and azetidine ring stability. FT-IR can validate methoxy and nitro group presence. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For crystalline samples, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Monitor photolytic degradation via UV-Vis spectroscopy under controlled light exposure. Store samples in inert atmospheres (argon) and compare degradation rates using Arrhenius modeling .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and electron density maps, focusing on nitro group reduction pathways and fluorine’s electron-withdrawing effects. Pair with molecular dynamics (MD) simulations to study solvent interactions. Validate predictions with experimental kinetic studies (e.g., stopped-flow techniques) .

Q. How can contradictions in reported reactivity data (e.g., nitro group vs. fluorine substitution) be resolved?

  • Methodological Answer : Perform comparative studies using isotopically labeled analogs (e.g., 15N^{15}\text{N}-nitro derivatives) to isolate electronic vs. steric effects. Use multivariate analysis (PCA or PLS) to correlate substituent electronic parameters (Hammett constants) with reaction outcomes. Cross-reference with crystallographic data to assess conformational influences .

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For cellular assays, use factorial designs to test dose-response relationships under hypoxia vs. normoxia. Incorporate negative controls (e.g., fluorobenzene analogs) to distinguish nitro-specific effects .

Q. How can AI-driven workflows enhance the discovery of derivatives with improved pharmacological properties?

  • Methodological Answer : Train neural networks on datasets of fluorinated azetidines to predict ADMET profiles. Use generative adversarial networks (GANs) to propose novel substituents. Validate predictions with high-throughput screening (HTS) and SAR analysis. Integrate feedback loops where experimental data refine computational models .

Methodological Frameworks

Research Objective Recommended Techniques Key References
Synthesis OptimizationFactorial design, LC-MS monitoring
Reactivity PredictionDFT, MD simulations, kinetic studies
Stability ProfilingTGA, DSC, UV-Vis degradation analysis
Biological Interaction AnalysisSPR, ITC, factorial cellular assays

Data Contradiction Resolution Workflow

Hypothesis Generation : Identify conflicting datasets (e.g., divergent reaction yields).

Variable Isolation : Use controlled experiments to isolate electronic, steric, or solvent effects.

Multivariate Analysis : Apply PCA or PLS to deconvolute contributing factors.

Cross-Validation : Compare computational predictions with experimental results.

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